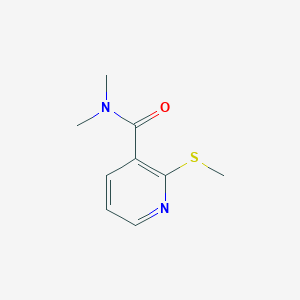
N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide, also known as DMP-323, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. This compound belongs to the class of pyridine carboxamides and has been synthesized through various methods. DMP-323 has been found to exhibit potent inhibitory effects on certain enzymes and pathways, which has led to its investigation as a potential drug candidate.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide involves its ability to inhibit certain enzymes and pathways. For example, N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide has been found to bind to the catalytic domain of PARP and inhibit its activity, which leads to the accumulation of DNA damage and ultimately cell death. N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide has also been shown to inhibit the activation of the transcription factor NF-κB, which is involved in the regulation of pro-inflammatory cytokine production.
Biochemical and physiological effects:
N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide has been found to exhibit potent inhibitory effects on certain enzymes and pathways, which has led to its investigation as a potential drug candidate. The compound has been shown to inhibit the activity of PARP, which is involved in DNA repair, and has also been found to inhibit the production of pro-inflammatory cytokines. These effects have potential applications in the treatment of cancer, inflammation, and autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide in lab experiments is its potent inhibitory effects on certain enzymes and pathways. This allows researchers to investigate the role of these enzymes and pathways in various diseases and to evaluate the potential therapeutic applications of N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide. However, one limitation of using N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide is its specificity for certain targets. This may limit its use in certain experiments where broad inhibition of multiple targets is desired.
Direcciones Futuras
There are several future directions for the investigation of N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide. One potential area of research is the development of more specific inhibitors that target the same enzymes and pathways as N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide but with greater selectivity. Another area of research is the investigation of the potential synergistic effects of N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide with other drugs or therapies. Finally, the investigation of the pharmacokinetics and toxicity of N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide in vivo is necessary to evaluate its potential as a drug candidate.
Métodos De Síntesis
The synthesis of N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide has been reported in several studies. One of the most common methods involves the reaction of 3-cyano-4,6-dimethyl-2-pyridone with methyl mercaptan in the presence of a base such as potassium carbonate. The resulting product is then treated with dimethylformamide dimethyl acetal to yield N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide. Other methods involve the use of different starting materials and reaction conditions.
Aplicaciones Científicas De Investigación
N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. The compound has been found to exhibit inhibitory effects on certain enzymes and pathways that are involved in these diseases. For example, N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and has been targeted for cancer therapy. N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide has also been found to inhibit the production of pro-inflammatory cytokines, which has potential applications in the treatment of inflammatory and autoimmune disorders.
Propiedades
IUPAC Name |
N,N-dimethyl-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-11(2)9(12)7-5-4-6-10-8(7)13-3/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORZBTDVYBSAMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(N=CC=C1)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

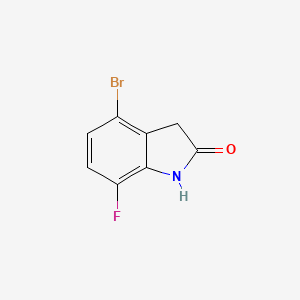
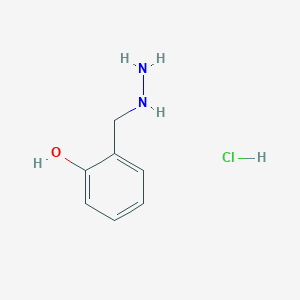
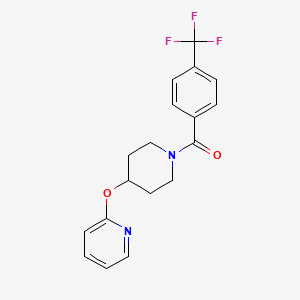
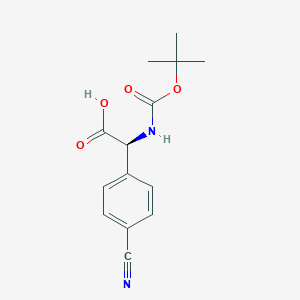
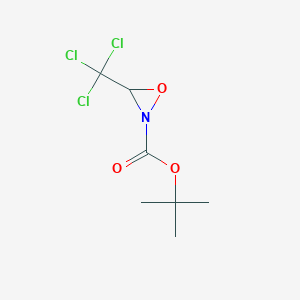
![NCGC00347551-02_C23H31NO5_(2R,2'R,4a'S,6'S,7'R,8a'S)-4,6',7'-Trihydroxy-2',5',5',8a'-tetramethyl-3',4',4a',5',6',7,7',8,8',8a'-decahydro-2'H-spiro[furo[2,3-e]isoindole-2,1'-naphthalen]-6(3H)-one](/img/structure/B2895175.png)
![2-Benzyl-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![4-{[4-(Cyclohexylamino)phenyl]sulfonyl}morpholine](/img/structure/B2895181.png)
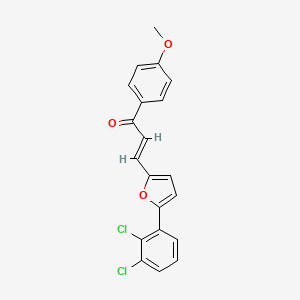
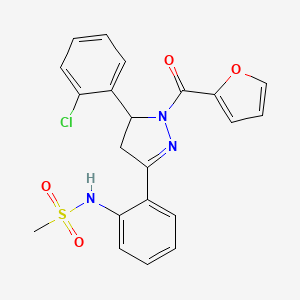
![2-[(3-Methylfuran-2-carbonyl)amino]benzoic acid](/img/structure/B2895186.png)
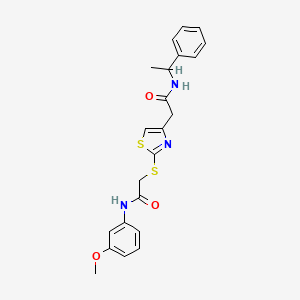
![N-[1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]-2-phenylethene-1-sulfonamide](/img/structure/B2895189.png)
![N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,5-dinitrobenzamide](/img/structure/B2895191.png)